3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione

regioisomerism medicinal chemistry structure-activity relationship

Sourcing regioisomerically pure 3-methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is critical for SAR programs targeting Alzheimer's gamma-secretase modulators, where unintended 2-methyl isomer contamination or dihydro impurities invalidate structure-activity data. This saturated scaffold eliminates the metabolic enamide oxidation liability of patented dihydro series. - Provides an 'escape-the-IP' core for novel GSM composition-of-matter. - Enantiopure resolution enables synthesis of chiral 3-methylpiperidine CNS building blocks. - Certified reference standard prevents co-elution errors in regioisomer QC.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 325953-71-7
Cat. No. B13107297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione
CAS325953-71-7
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1CN2C(CCCC2=O)C(=O)N1
InChIInChI=1S/C9H14N2O2/c1-6-5-11-7(9(13)10-6)3-2-4-8(11)12/h6-7H,2-5H2,1H3,(H,10,13)
InChIKeyDXCCZBDYIPNVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione: Structural and Procurement Profile


3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione (CAS 325953-71-7) is a fully saturated bicyclic pyrido[1,2-a]pyrazine-1,6-dione with a methyl substituent at position 3 . Its molecular formula is C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol . The compound belongs to a class of nitrogen-containing heterocycles exploited as chiral building blocks and intermediates in medicinal chemistry, most notably in the synthesis of gamma-secretase modulator (GSM) candidates for Alzheimer's disease [1][2]. Unlike the more extensively patented 3,4-dihydro analogs, the hexahydro (fully saturated) scaffold offers distinct conformational and metabolic stability properties that influence its utility in fragment-based design and late-stage functionalization [1].

Saturated hexahydro scaffold for metabolic stability research
3-Methyl substituent for SAR exploration in GSM programs
Chiral building block for asymmetric synthesis of piperidine derivatives

Why Generic Analogs Cannot Substitute This Compound


Despite sharing the pyrido[1,2-a]pyrazine core, three structural variables—methyl regioisomerism (3- vs. 2-position), dione regioisomerism (1,6- vs. 1,4-dione), and saturation state (hexahydro vs. 3,4-dihydro)—create distinct electronic, steric, and conformational profiles that preclude simple interchangeability [1]. The 3-methyl substituent alters the basicity of the adjacent amide nitrogen and influences hydrogen-bond donor/acceptor geometry relative to the 2-methyl isomer (CAS 325953-75-1), while the 1,6-dione arrangement presents a different spatial relationship between carbonyl groups compared to the 1,4-dione analog (CAS 1240283-12-8) . Furthermore, the fully saturated hexahydro scaffold lacks the planarizing 3,4-olefin found in the dihydro series that dominates the gamma-secretase modulator patent literature, meaning that SAR established on dihydro analogs cannot be extrapolated downward to the hexahydro system [1]. Substituting without verifying these parameters risks introducing an unintended conformational bias, altered metabolic soft spots, or divergent reactivity in downstream synthetic transformations.

Methyl regioisomerism (3- vs 2-position)
Alters amide NH basicity and hydrogen-bond geometry; 2-methyl isomer (CAS 325953-75-1) may not replicate target engagement.
Dione regioisomerism (1,6- vs 1,4-dione)
Different carbonyl spacing changes N2-derivatization vector and metal-chelation profile; 1,4-dione analog may not directly substitute.
Saturation state (hexahydro vs 3,4-dihydro)
Fully saturated scaffold lacks the planarizing olefin; SAR from validated 3,4-dihydro GSM series may not transfer, requiring independent validation.

Differential Evidence Against Closest Comparators


Methyl Group Position: 3-Methyl vs. 2-Methyl Regioisomer

No direct head-to-head bioactivity comparison between 3-methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione and its 2-methyl regioisomer (CAS 325953-75-1) has been published in the primary literature . However, the differing methyl position is expected to alter the pKa of the adjacent amide NH (position 2 vs. position 4), modulate the conformational preference of the hexahydro ring system, and affect the vector of any substituent introduced at the secondary amine, resulting in distinct structure-activity relationships (SAR) . Both compounds share the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol, making them isomeric and indistinguishable by low-resolution mass spectrometry alone .

Methyl Regioisomerism
Data to verify
3-methyl target vs 2-methyl isomer (CAS 325953-75-1)
No co-assay data published; isobaric and indistinguishable by low-res MS.
Regioisomeric purity requires orthogonal analytical confirmation (NMR, HPLC).
Different pKa and conformational preference expected in silico.
regioisomerism medicinal chemistry structure-activity relationship

Dione Regioisomerism: 1,6-Dione vs. 1,4-Dione Scaffold

The target compound is the 1,6-dione regioisomer, whereas (3S,9aR)-hexahydro-3-methyl-6H-pyrido[1,2-a]pyrazine-1,4-dione (CAS 1240283-12-8) bears carbonyl groups at positions 1 and 4 . The 1,6-dione arrangement spaces the two amide/lactam carbonyls farther apart, altering the dipole moment, hydrogen-bonding capacity, and the geometry of metal-chelation sites. No quantitative biochemical or pharmacological head-to-head comparison has been reported. The 1,4-dione scaffold is more commonly encountered in diketopiperazine-like natural products (e.g., cyclo(Ala-Pro) derivatives), while the 1,6-dione scaffold is favored in gamma-secretase modulator programs for its ability to accommodate large N2-substituents without steric clash [1].

Dione Regioisomerism
Context-dependent
1,6-dione vs 1,4-dione (CAS 1240283-12-8)
No head-to-head activity data; 1,6-dione scaffold favored in GSM SAR programs [1].
Dione topology determines N2-derivatization vector; 1,4-dione has not been validated in same biological context.
Distinct ¹³C NMR carbonyl shifts and reduction reactivity expected.
regioisomer carbonyl positioning conformational analysis

Saturation State: Hexahydro vs. 3,4-Dihydro Scaffold

The target compound is fully saturated (hexahydro), whereas the vast majority of pyrido[1,2-a]pyrazine-1,6-diones in the patent and medicinal chemistry literature contain a 3,4-double bond (dihydro) [1]. In the GSM program exemplified by PF-06442609, the 3,4-dihydro scaffold was critical for achieving Aβ42 IC₅₀ values of 6 nM [2]. The hexahydro analog lacks this olefin, which is expected to: (i) reduce planarization of the bicyclic system, (ii) increase conformational flexibility, (iii) eliminate a potential site of oxidative metabolism (epoxidation of the enamide), and (iv) alter the pKa of N5 [1]. No quantitative in vitro or in vivo comparison between hexahydro and 3,4-dihydro matched pairs has been disclosed.

Saturation State
Data to verify
Hexahydro vs 3,4-dihydro scaffold (exemplified by PF-06442609, Aβ42 IC₅₀ 6 nM) [2]
No matched-pair comparison published.
Saturation alters conformational flexibility and metabolic soft spots; empirical evaluation of potency-metabolism trade-off required.
Predicted LogD ~0.5–1.0 units lower; reduced CYP oxidation risk at former olefin position.
saturation metabolic stability gamma-secretase modulation

Chiral Center at C3: Enantiomeric Purity

The 3-methyl substituent introduces a stereogenic center at C3, generating a pair of enantiomers. The CAS registry number 325953-71-7 does not specify stereochemistry, implying the racemate or undefined stereochemistry . In contrast, the closely related 1,4-dione analog (CAS 1240283-12-8) is explicitly defined as the (3S,9aR) enantiomer . For any biological application, the enantiomeric purity of the 3-methyl group is critical, as individual enantiomers of chiral piperazine-fused rings often exhibit divergent target binding and pharmacokinetics. No enantioselective biological data for the separated enantiomers of the 1,6-dione scaffold have been published.

Chiral Identity
Specification review
Racemic or undefined stereochemistry at C3 (CAS 325953-71-7).
No enantioselective biological data available for separated enantiomers.
Enantiomeric purity must be defined in procurement specifications; racemate may confound biological assay interpretation.
Chiral HPLC or SFC required for ee determination; asymmetric synthesis may be needed.
chirality enantiomer stereochemistry analytical purity

High-Value Application Scenarios


Lead Optimization for Novel Gamma-Secretase Modulators

The fully saturated hexahydro-1,6-dione scaffold serves as a versatile late-stage intermediate for introducing diverse N2-substituents via alkylation or Buchwald-Hartwig arylation, enabling systematic exploration of GSM SAR beyond the heavily patented 3,4-dihydro series . The absence of the 3,4-double bond eliminates a potential metabolic liability (enamide oxidation), which may translate to improved hepatic microsomal stability in lead candidates . Research teams pursuing 'escape-the-IP' strategies around the Janssen GSM patents can leverage this scaffold to generate novel composition-of-matter with a distinct saturation profile [1].

Chiral Building Block for Asymmetric Synthesis

The 3-methyl stereocenter, when resolved to enantiopure form, provides a chiral bicyclic lactam that can be reductively opened to yield functionalized piperidine derivatives with defined stereochemistry . This approach is valuable for constructing chiral 3-methylpiperidine motifs found in numerous alkaloid natural products and CNS drug candidates. The 1,6-dione arrangement directs regioselective reduction to either lactam carbonyl, offering divergent synthetic pathways not accessible from the 1,4-dione regioisomer .

Fragment-Based Drug Discovery Library Component

With a molecular weight of 182.22 g/mol and three hydrogen-bonding functional groups (two carbonyl acceptors, one amide NH donor), the compound meets Rule-of-Three criteria for fragment libraries . Its fully saturated nature confers high aqueous solubility and low non-specific binding relative to aromatic fragments, making it a suitable core for fragment growing toward targets where saturated heterocycles are desired (e.g., protein-protein interaction inhibitors, antibacterial targets) . The 3-methyl group provides a vector for initial SAR exploration without substantially increasing molecular complexity.

Analytical Reference Standard for Regioisomeric Purity

Given that the 2-methyl and 3-methyl regioisomers are isobaric and may co-elute under generic LC-MS conditions, authentic samples of 3-methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione are essential as reference standards for method development and quality control of synthetic batches . Procurement of certified, analytically characterized material enables unequivocal identification and quantification of the desired regioisomer in reaction mixtures, a critical step for patent filing and regulatory submissions .

Application
Selection Property
Validation Focus
GSM Lead Optimization
Saturated 1,6-dione scaffold
CYP metabolic stability, N2-derivatization scope
Chiral Building Block
C3 stereocenter
Enantiomeric purity, regioselective lactam reduction
Fragment Library Component
Low MW, Rule-of-Three compliance
Aqueous solubility, non-specific binding
Analytical Reference Standard
Regioisomeric identity confirmation
Orthogonal methods (HPLC, NMR) for batch QC
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